5,6-Dichloro-1-methylpyridazin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5,6-dichloro-1-methylpyridazin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3 |
InChI Key |
PRUZVHQMYHYPIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)C=N1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
5,6-Dichloro-1-methylpyridazin-4(1H)-one chemical structure
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 5,6-Dichloro-1-methylpyridazin-4(1H)-one
Part 1: Structural Identity & Chemical Architecture
This compound represents a specialized scaffold within the pyridazinone family. While less ubiquitous than its isomer, the industrial agrochemical intermediate 4,5-dichloro-2-methylpyridazin-3(2H)-one (used in Pyridaben synthesis), the 4(1H)-one core offers distinct electronic properties and vector orientation for medicinal chemistry campaigns, particularly in kinase inhibition (e.g., c-Met, HPK1) and herbicide development.
Nomenclature & Numbering
Correct IUPAC numbering is critical for distinguishing this scaffold from its 3-one regioisomers.
-
Core Heterocycle: Pyridazine (1,2-diazine).
-
Carbonyl Position: C-4 (defining the 4(1H)-one system).
-
N-Substitution: Methyl group at N-1.
-
Halogenation: Chlorine atoms at C-5 and C-6.[1]
Structural Formula:
| Feature | This compound (Target) | 4,5-Dichloro-2-methylpyridazin-3(2H)-one (Common Isomer) |
| Carbonyl Position | C-4 | C-3 |
| Methyl Position | N-1 | N-2 |
| Chlorine Positions | C-5, C-6 | C-4, C-5 |
| Electronic Character | Cross-conjugated vinylogous amide | Conjugated vinylogous amide |
| Primary Electrophile | C-6 (Alpha to | C-4 (Beta to C=O) |
Electronic Distribution & Reactivity Hotspots
The 4(1H)-one system is characterized by a push-pull electronic system.
-
N-1 (Methylated): Acts as an electron donor into the ring system, stabilizing the carbonyl dipole.
-
C-6 (Chlorinated): Positioned alpha to the methylated nitrogen (N-1) and beta to the carbonyl. This position is highly electron-deficient due to the inductive withdrawal of N-1 and the chlorine atom, making it the primary site for Nucleophilic Aromatic Substitution (S_NAr) .
-
C-5 (Chlorinated): Positioned alpha to the carbonyl.[2] While electrophilic, it is generally less reactive than C-6 towards hard nucleophiles but may participate in soft nucleophile attacks or palladium-catalyzed cross-couplings.
Part 2: Synthesis Pathways
Synthesis of the 4(1H)-one core is more challenging than the 3(2H)-one series (which is readily accessible from mucochloric acid). The following pathways outline the construction of the this compound scaffold.
Route A: Hydrolysis of Perchloropyridazines (Top-Down Approach)
This route utilizes commercially available 3,4,5,6-tetrachloropyridazine.
-
Selective Hydrolysis: Reaction of 3,4,5,6-tetrachloropyridazine with aqueous NaOH or NaOAc/AcOH typically yields 3,5,6-trichloropyridazin-4-ol (tautomer of the 4-one). The C-4 and C-5 positions are most susceptible to hydrolysis.
-
Regioselective Dechlorination: Catalytic hydrogenolysis (Pd/C, controlled equivalents of
) or hydrodechlorination using HI/Red Phosphorus is used to remove the C-3 chlorine. The C-3 position, flanked by N-2 and C-4(=O), is sterically and electronically distinct. -
Methylation: Treatment of the resulting 5,6-dichloropyridazin-4-ol with Methyl Iodide (MeI) and a base (
) yields the N-methylated product. Note: O-methylation is a competing side reaction; solvent choice (polar aprotic like DMF) favors N-alkylation.
Route B: Cyclization of Acyclic Precursors (Bottom-Up Approach)
For high-purity applications, de novo synthesis avoids isomer separation.
-
Precursors: Reaction of (2-chlorocarbonyl)-vinyl-amino derivatives or specific diazo-dicarbonyls.
-
Cyclization: Thermal cyclization of ethyl 3-amino-2,3-dichloroacrylate derivatives with methylhydrazine can theoretically yield the target, though regiocontrol is difficult.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis via Methylation of 5,6-Dichloropyridazin-4-ol
Grounding: Standard N-alkylation of pyridazinones [1, 2].
Reagents:
-
5,6-Dichloropyridazin-4-ol (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 5,6-Dichloropyridazin-4-ol and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes to form the pyridazinone anion. -
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide via syringe.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Work-up: Pour reaction mixture into ice-water. The N-methyl product typically precipitates. Filter the solid.[3] If no precipitate, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) to separate any O-methylated byproduct.
Data Validation:
-
1H NMR (DMSO-d6): Look for N-Me singlet at
3.6–3.8 ppm. Aromatic H (if C-3 is protonated) appears as a singlet around 7.8–8.2 ppm. -
13C NMR: Carbonyl signal (C-4) at ~160–170 ppm.
Part 4: Reactivity & Applications
Regioselective Nucleophilic Aromatic Substitution ( )
The 5,6-dichloro motif allows for sequential functionalization.
-
First Displacement (C-6): The chlorine at C-6 is highly activated by the adjacent N-1 methyl group. Amines, thiols, and alkoxides will preferentially attack here.
-
Second Displacement (C-5): Requires harsher conditions (higher temperature, stronger nucleophiles) or transition metal catalysis (Suzuki/Buchwald).
Visualization of Reactivity Pathways
Caption: The C-6 position is the primary electrophilic site due to activation by the adjacent N-1 nitrogen.
Applications in Drug Discovery
-
Kinase Inhibitors: The pyridazin-4-one core serves as a bioisostere for quinolones and isoquinolones. The 5,6-substitution pattern allows the construction of tricyclic systems (e.g., pyridazino-indoles) via annulation reactions [1].
-
Herbicides: Analogous to Pyridate, 4-pyridazinone derivatives inhibit photosystem II. The 5,6-dichloro motif is a precursor to "soft" herbicides where the halogens are replaced by thio- or phenoxy- groups.
Part 5: References
-
Haider, N., & Heinisch, G. (1988).[2] Pyridazine chemistry.[1][2][3][4][5][6][7] Part 33. 5-Aminopyridazin-4-yl o-fluorophenyl ketone as a key intermediate in the syntheses of diaza analogues of acridone, xanthone, and thioxanthone.[2] Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
-
Sherif, M. H., et al. (2010).[3] Chemical Studies on 3,6-Dichloropyridazine.[2][3][6] Journal of American Science, 6(11), 570-574.[3]
-
Organic Syntheses. Reaction of 3,4,6-trichloropyridazine derivatives.
Sources
- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. WO2011084402A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Tautomerism and Regioselective Functionalization of 5,6-Dichloropyridazin-4-ol
[1]
Executive Summary
5,6-Dichloropyridazin-4-ol is a critical heterocyclic scaffold in the development of agrochemicals and pharmaceuticals.[1] While formally named as an "ol" (enol), this molecule exists predominantly in the oxo (keto) tautomeric form in the solid state and in polar solutions, properly designated as 5,6-dichloro-1H-pyridazin-4-one .[1]
Understanding this tautomeric equilibrium is not merely academic; it dictates the regioselectivity of alkylation reactions, the binding affinity to biological targets (e.g., MAO-B inhibitors), and the solubility profile of the compound. This guide provides a definitive analysis of the tautomeric landscape, supported by spectroscopic evidence and validated experimental protocols for regioselective functionalization.
The Tautomeric Landscape: Thermodynamics & Kinetics
The reactivity of the pyridazin-4-ol system is governed by a three-state equilibrium involving one enol (lactim) and two keto (lactam) forms.[1]
Structural Dynamics
Unlike symmetric pyridazines, the presence of chlorine atoms at positions 5 and 6 creates an asymmetric electronic environment.
-
Form A (Enol): 5,6-dichloropyridazin-4-ol.[1] Aromatic, but energetically penalized by the loss of the strong amide resonance. Dominant only in the gas phase or highly non-polar environments.
-
Form B (Keto-1H): 5,6-dichloro-1H-pyridazin-4-one.[1] The proton resides on N1 (adjacent to the C6-Cl).[1]
-
Form C (Keto-2H): 5,6-dichloro-2H-pyridazin-4-one.[1] The proton resides on N2 (adjacent to C3-H).[1]
Electronic Influences
The chlorine atoms exert a strong inductive effect (-I).[1]
-
C6-Cl Effect: The chlorine at C6 withdraws electron density from N1, increasing the acidity of the N1-H bond.[1]
-
C5-Cl Effect: The chlorine at C5 withdraws density from the carbonyl carbon (C4), enhancing the electrophilicity of the system.
In polar solvents (DMSO, MeOH, Water), the Keto-1H form is generally cited as the canonical tautomer due to dipolar stabilization, although the Keto-2H form remains a competitive species depending on specific steric interactions.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium network. The Keto-1H form is stabilized by solvation and crystal packing forces, while the Enol form is rare in condensed phases.
Spectroscopic Characterization & Evidence
To validate the tautomeric state in your specific samples, rely on the following spectroscopic markers.
X-Ray Crystallography (Solid State)
In the crystalline state, 4-hydroxypyridazines almost exclusively adopt the keto form, forming strong intermolecular hydrogen bonded dimers (N-H···O=C).
| Bond | Expected Length (Enol) | Expected Length (Keto) | Observation in 5,6-dichloro-4-one |
| C4–O | 1.35 Å (Single) | 1.23 – 1.26 Å (Double) | ~1.25 Å (Confirms Keto) |
| C3–C4 | 1.38 Å (Aromatic) | 1.44 Å (Single character) | ~1.43 Å |
| N–N | 1.34 Å | 1.36 – 1.38 Å | ~1.37 Å |
NMR Spectroscopy (Solution State)
Proton and Carbon NMR provide the most accessible confirmation of tautomeric ratios.
- C NMR: The Carbonyl (C4) signal is the definitive diagnostic.
-
H NMR:
-
The H3 proton appears as a singlet.
-
The N-H proton is often broad and solvent-dependent (
12–14 ppm).[1] If the enol were present, a sharp OH signal might be seen, but rapid exchange usually broadens this.
-
Synthetic Implications: Regioselective Alkylation[1]
The most common application of this scaffold is N-alkylation.[1] However, the presence of two nitrogens (N1 and N2) and the oxygen (O) creates three potential alkylation sites.
Reactivity Hierarchy
Under standard basic conditions (e.g.,
-
N-Alkylation (Major): Soft electrophiles (alkyl halides) prefer the softer Nitrogen centers.
-
O-Alkylation (Minor): Hard electrophiles or silver salts (
) can drive reaction to the Oxygen.
N1 vs. N2 Selectivity
Due to the asymmetry caused by the Cl atoms:
-
N1: Sterically hindered by C6-Cl and electronically deactivated.[1]
-
N2: Less hindered (adjacent to C3-H) and generally more nucleophilic.[1]
-
Outcome: While mixtures are common, N2-alkylation is frequently the kinetic product, whereas thermodynamic equilibration may favor N1 depending on the specific substituent R.
Decision Workflow for Functionalization
Figure 2: Strategic selection of conditions for N- vs O-alkylation.
Experimental Protocols
Protocol A: Synthesis and Purification of 5,6-Dichloropyridazin-4-one
Context: Isolation of the pure tautomer from crude reaction mixtures.[1]
-
Dissolution: Dissolve crude 5,6-dichloropyridazin-4-ol (1.0 eq) in boiling Ethanol (10 mL/g).
-
Filtration: Filter hot to remove insoluble inorganic salts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the resulting white/off-white crystals.
-
Validation: Verify structure via melting point (typically 169–171°C) and
H NMR (DMSO- ).
Protocol B: General N-Alkylation Procedure
Context: Installing an alkyl group (R) on the ring nitrogen.[1]
-
Setup: To a flame-dried flask under
, add 5,6-dichloropyridazin-4-one (1.0 mmol) and anhydrous DMF (5 mL). -
Deprotonation: Add
(1.5 mmol) and stir at RT for 30 min. (Solution often turns yellow). -
Addition: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into ice water. If solid precipitates, filter.[2] If oil, extract with EtOAc, wash with brine (
), dry over . -
Purification: Flash chromatography is required to separate N1/N2 regioisomers.[1]
-
Tip: N2-alkyl isomers often elute later than N1 isomers on Silica due to higher polarity, but this must be confirmed by NOESY NMR.[1]
-
References
-
BenchChem. (2025). 5,6-Dichloropyridazin-4-ol: Properties and Tautomerism. Retrieved from
-
Katritzky, A. R., et al. (2013). Tautomerism: Introduction, History, and Recent Developments. Wiley-VCH.[1]
-
Murguly, E., et al. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. J. Chem. Soc., Perkin Trans. 2.
-
Sonegawa, M., et al. (2006). Regioselective alkylation of cycloheptimidazol-4-ones. Chem Pharm Bull.
-
ChemicalBook. (2025). 5,6-Dichloropyridazin-3(2H)-one and related 4-one isomers.
5,6-Dichloro-1-methylpyridazin-4(1H)-one molecular weight and formula
Topic: 5,6-Dichloro-1-methylpyridazin-4(1H)-one molecular weight and formula Content Type: In-depth technical guide.
A Versatile Electrophilic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]
Executive Summary
This compound represents a specialized heterocyclic scaffold within the pyridazinone family.[1] Unlike its more ubiquitous isomer, 4,5-dichloro-2-methylpyridazin-3(2H)-one, this 4-oxo derivative offers a unique electronic profile that makes it a high-value intermediate for nucleophilic aromatic substitution (
For researchers in drug development, this molecule serves as a critical "electrophilic hub." Its vicinal dichloride motif, modulated by the para-carbonyl and the N-methyl group, allows for regioselective functionalization—enabling the rapid generation of libraries targeting kinases (e.g., RIPK1, c-Met) and necroptosis pathways.
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 179.00 g/mol |
| Exact Mass | 177.9695 (Monoisotopic) |
| CAS Registry Number | Variable based on supplier/tautomer assignment (Analogous to 19064-64-3 for 3-one isomer) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2][3][4][5] |
Structural Analysis & Physicochemical Properties[6][7]
Molecular Formula and Weight Derivation
The molecular formula
-
Carbon (
): 4 ring carbons + 1 methyl carbon. -
Hydrogen (
): 3 methyl protons + 1 ring proton (at C3). -
Chlorine (
): Substituents at C5 and C6. -
Nitrogen (
): Ring nitrogens (N1 methylated). -
Oxygen (
): Carbonyl oxygen at C4.
Weight Calculation:
-
5 × 12.011 = 60.055
-
4 × 1.008 = 4.032
-
2 × 35.45 = 70.900
-
2 × 14.007 = 28.014
-
1 × 15.999 = 15.999
-
Total MW: ~179.00 g/mol [6]
Isotopic Signature (Mass Spectrometry)
For analytical validation (LC-MS), the presence of two chlorine atoms creates a distinct isotopic cluster.
-
M+ (100%): 178.0 (approx)
-
M+2 (~64%): 180.0
-
M+4 (~10%): 182.0
-
Diagnostic Tip: Look for the characteristic 9:6:1 intensity ratio in the molecular ion cluster, confirming the dichloro-substitution pattern.[1]
Synthesis & Manufacturing Logic
The synthesis of this compound is typically achieved via the methylation of its precursor, 5,6-dichloropyridazin-4-ol (often existing in tautomeric equilibrium with the 4(1H)-one).
Mechanistic Pathway
The reaction involves an
Critical Decision Point: Why N-methylation over O-methylation?
Pyridazinones are ambident nucleophiles. Under basic conditions (e.g.,
Experimental Protocol: N-Methylation
Standardized workflow for laboratory-scale preparation.
Reagents:
-
Precursor: 5,6-Dichloropyridazin-4(1H)-one (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS).
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 5,6-dichloropyridazin-4(1H)-one (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the potassio-salt). -
Addition: Cool the suspension to 0°C. Add Methyl Iodide (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[7]
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Reactivity Profile & Drug Discovery Applications
The true value of this compound lies in its regioselective reactivity . The two chlorine atoms are not equivalent.
Regioselectivity in
-
C6-Chlorine: Located alpha to the methylated nitrogen (N1). This position is highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen.
-
C5-Chlorine: Located beta to the nitrogen and alpha to the carbonyl.
Causality: Nucleophiles (amines, thiols, alkoxides) will predominantly attack C6 first. This allows for the sequential introduction of two different pharmacophores—a strategy termed "scaffold decoration."
Pathway Visualization (DOT)
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Regioselective functionalization workflow. The C6 position reacts preferentially under mild conditions, enabling controlled library generation.
Therapeutic Relevance
This scaffold is increasingly relevant in the design of:
-
Necroptosis Inhibitors: Targeting RIPK1.[8] The pyridazinone oxygen accepts hydrogen bonds from the kinase hinge region.
-
Agrochemicals: Pyridazinones are established herbicides (inhibiting phytoene desaturase) and fungicides. The 4-one core offers a novel IP space compared to the crowded 3-one landscape.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine (Isomer Reference). Retrieved from [Link]
-
NIST Chemistry WebBook. Pyridazine, 3,6-dichloro-4-methyl- Mass Spectrum and Constants. Retrieved from [Link]
-
Wang, L., et al. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Archiv der Pharmazie.[9] Retrieved from [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.[10] Medicinal Chemistry.[7][8][9][10][11][12][13] Retrieved from [Link]
Sources
- 1. 5,6-Dichloropyridazin-4-ol|C₄H₂Cl₂N₂O|RUO [benchchem.com]
- 2. CAS 89180-50-7|5,6-Dichloropyridazin-4-Amine [rlavie.com]
- 3. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. researchgate.net [researchgate.net]
- 13. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
Physical Properties and Reactivity Profile of N-Methylated Dichloropyridazinones
Topic: Physical Properties and Chemical Reactivity of N-Methylated Dichloropyridazinones Subject: 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (CAS: 933-76-6) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
A Technical Guide to 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
Executive Summary
The N-methylated dichloropyridazinone scaffold, specifically 4,5-dichloro-2-methyl-3(2H)-pyridazinone (CAS 933-76-6), represents a critical intermediate in the synthesis of agrochemicals (such as the herbicide chloridazon analogs) and pharmaceutical agents (including analgesic and anti-inflammatory drugs like emorfazone). Unlike its N-unsubstituted parent, the N-methyl derivative is chemically distinct: it lacks prototropic tautomerism, possesses higher lipophilicity, and exhibits defined regioselectivity in nucleophilic aromatic substitution (
Chemical Identity & Physical Constants
The core structure consists of a pyridazine ring oxidized at the C-3 position, methylated at N-2, and chlorinated at C-4 and C-5.
| Property | Value / Description | Source |
| IUPAC Name | 4,5-dichloro-2-methylpyridazin-3(2H)-one | [1] |
| CAS Number | 933-76-6 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 179.00 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 87 – 91 °C | [1][3] |
| Boiling Point | 197.2 ± 50.0 °C (Predicted at 760 mmHg) | [1] |
| Density | 1.55 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Acetonitrile.[1][2][3][4] Insoluble in water. | [2] |
| LogP | ~ -0.34 (Predicted) to 0.5 (Experimental range for class) | [1] |
Structural Characterization
Crystal Structure & Solid-State Arrangement
X-ray diffraction analysis reveals that 4,5-dichloro-2-methyl-3(2H)-pyridazinone crystallizes in the Orthorhombic system.
-
Molecular Geometry: The pyridazinone ring is essentially planar.
-
Intermolecular Forces: Unlike the N-H parent which forms strong N-H···O dimers, the N-methyl derivative cannot act as a hydrogen bond donor. Instead, molecules are linked into one-dimensional chains along the c-axis via weak C4—H···O intermolecular hydrogen bonds involving the vinylic proton at C-6.
-
Significance: This packing arrangement explains the lower melting point (87–91 °C) compared to the non-methylated parent (>200 °C), which forms robust H-bonded networks.
Spectroscopic Profile
The exclusion of tautomerism simplifies the spectral analysis, providing distinct diagnostic signals.
Nuclear Magnetic Resonance (NMR) in DMSO-
-
NMR:
- 8.18 ppm (s, 1H): The proton at position C-6. This signal is deshielded due to the adjacent nitrogen (N-1) and the electron-withdrawing chlorine atoms.
- 3.70 ppm (s, 3H): The N-methyl group at position N-2.
-
NMR (Characteristic Shifts):
- ~157 ppm: Carbonyl carbon (C-3).
- ~137 ppm: C-4 and C-5 (chlorinated carbons).
- ~133 ppm: C-6 (methine).
- ~40 ppm: N-Methyl carbon.
Infrared Spectroscopy (IR) - KBr Pellet:
-
1655 cm
: Strong C=O stretching vibration (Amide I-like). -
1572 cm
: C=N / C=C skeletal vibrations. -
3049 cm
: C-H stretching (aromatic/vinylic). -
2924 cm
: C-H stretching (aliphatic methyl).
Chemical Reactivity: Regioselectivity in
The defining chemical feature of 4,5-dichloro-2-methyl-3(2H)-pyridazinone is its reactivity toward nucleophiles. The pyridazinone ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (
The Regioselectivity Rule
When reacting with nucleophiles (amines, alkoxides, thiols), substitution can occur at C-4 or C-5.
-
Soft Nucleophiles (e.g., Thiols, S-nucleophiles): Highly selective for the C-4 position .
-
Hard Nucleophiles (e.g., Amines, Alkoxides): Generally favor the C-4 position , but can produce C-5 isomers or mixtures depending on solvent polarity and steric hindrance.
-
Mechanism: The C-4 position is
to the carbonyl group, making it highly electrophilic (Michael acceptor-like character).
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways.
Figure 1: Synthesis and regioselective functionalization pathways of 4,5-dichloro-2-methyl-3(2H)-pyridazinone.
Experimental Protocols
Protocol A: Synthesis of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
Objective: Methylation of 4,5-dichloropyridazin-3(2H)-one.
Reagents:
-
4,5-Dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol)
-
Potassium Carbonate (
, 16.8 g, 121.2 mmol) -
Iodomethane (
, 4.0 mL, 64.3 mmol) or Dimethyl Sulfate (DMS) -
Acetonitrile (
, 80 mL)
Procedure:
-
Setup: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one,
, and acetonitrile. -
Addition: Add Iodomethane dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-82 °C) for 12 hours. Monitor by TLC (Eluent: DCM/MeOH 95:5).
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The residue is purified by column chromatography (Dichloromethane) or recrystallization from Ethanol.
-
Yield: Typical yield is 75–80% (approx. 8.2 g).
Protocol B: Regioselective Amination (Synthesis of 4-Amino Derivatives)
Objective: Substitution of the C-4 Chlorine with a primary amine.
Reagents:
-
4,5-Dichloro-2-methyl-3(2H)-pyridazinone (1.0 eq)[1]
-
Primary Amine (e.g., Benzylamine, 2.0 eq)
-
Solvent: Ethanol or Water[2]
-
Base: None (excess amine acts as scavenger) or
Procedure:
-
Dissolve the pyridazinone in Ethanol.
-
Add the amine dropwise while stirring.
-
Reflux for 3–6 hours. The reaction is driven by the higher electrophilicity of C-4.
-
Pour the mixture into ice water. The 4-amino-5-chloro-2-methyl-3(2H)-pyridazinone usually precipitates.
References
-
ChemicalBook & Sigma-Aldrich. (2026). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone Product Databases. Retrieved from and .
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. Retrieved from .
-
Fun, H. K., & Goh, J. H. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one.[7] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055.[8] Retrieved from .
-
Lee, W. S., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Heterocycles. Retrieved from .
-
Yoon, Y. J., et al. (2010).[9] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarena.com [scholarena.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
5,6-dihalo-1-methylpyridazin-4(1H)-one scaffold overview
An In-Depth Technical Guide to the 5,6-Dihalo-1-methylpyridazin-4(1H)-one Scaffold
Executive Summary
The 5,6-dihalo-1-methylpyridazin-4(1H)-one scaffold represents a specialized, electron-deficient heterocyclic core distinct from the more ubiquitous pyridazin-3(2H)-ones (e.g., mucochloric acid derivatives). Characterized by a "push-pull" electronic system driven by the N1-methyl group and the C4-carbonyl, this scaffold offers unique regioselective handles for the synthesis of polysubstituted heteroaromatics.
This guide addresses the structural dynamics, synthesis, and regioselective functionalization of this core, providing researchers with a roadmap for utilizing it in the development of kinase inhibitors, PDE inhibitors, and advanced agrochemicals.
Structural Disambiguation & Electronic Profile
Before engaging in synthesis, it is critical to distinguish this scaffold from its isomers.
-
Target Scaffold: 1-methylpyridazin-4(1H)-one (Carbonyl at C4, Methyl at N1).
-
Common Isomer: 2-methylpyridazin-3(2H)-one (Carbonyl at C3, Methyl at N2; often derived from mucochloric acid).
Electronic Reactivity Map
The 5,6-dihalo-1-methylpyridazin-4(1H)-one core possesses two electrophilic sites (C5 and C6) with distinct reactivity profiles governed by their proximity to the heteroatoms.
-
C6 Position (
to Nitrogen): This carbon is adjacent to the N1-methyl cation-like center. It is highly electron-deficient due to strong inductive withdrawal (-I effect) from the nitrogen. It mimics the C2 position of pyridine. -
C5 Position (
to Carbonyl): This carbon is adjacent to the carbonyl group. While electrophilic, it is less activated than C6 towards initial nucleophilic attack in neutral conditions, though it becomes susceptible in Michael-like addition-elimination sequences.
Reactivity Hierarchy:
Figure 1: Electronic activation map showing the inductive dominance of N1 on C6, establishing it as the primary site for nucleophilic attack.
Synthesis Strategy
Direct synthesis of the 4-one core often requires de novo ring construction or transformation of perhalogenated precursors.
Protocol A: Hydrolysis of Perhalopyridazines (Authoritative Route)
A robust method involves the controlled hydrolysis of 3,4,5,6-tetrachloropyridazine or 3,4,5-trichloro-1-methylpyridazinium salts.
Step-by-Step Methodology:
-
Methylation: Treat 3,4,5,6-tetrachloropyridazine with dimethyl sulfate (DMS) or methyl iodide (MeI) in an inert solvent (e.g., Toluene) at reflux to generate the N-methylpyridazinium salt.
-
Note: Ensure anhydrous conditions to prevent premature hydrolysis.
-
-
Selective Hydrolysis: Subject the quaternary salt to aqueous NaOH (10% w/v) at 0°C to room temperature.
-
Mechanism: The hydroxyl ion attacks the highly activated C4 or C5 position. In the N-methylated species, the C4 position (para to N2, activated by N1) is preferentially hydrolyzed to the carbonyl, yielding the 4-one.
-
-
Isolation: Acidify to pH 4-5 and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Yield Expectation: 60-75% Key Intermediate: 5,6-dichloro-1-methylpyridazin-4(1H)-one.
Regioselective Functionalization ( )
The utility of this scaffold lies in the ability to sequentially substitute the halogens. The "C6-First" rule is the guiding principle.
Mechanism: The "C6-First" Rule
In a 5,6-dihalo-1-methylpyridazin-4-one, the C6 halogen is displaced first by nucleophiles (amines, thiols, alkoxides). This is due to the stabilization of the Meisenheimer intermediate by the adjacent positively charged (or inductively withdrawing) N1 nitrogen.
Experimental Protocol: C6-Selective Amination
-
Reagents: this compound (1.0 eq), Primary Amine (1.1 eq), DIPEA (2.0 eq).
-
Solvent: THF or DMF (anhydrous).
-
Conditions:
-
Dissolve the scaffold in THF at 0°C.
-
Add DIPEA followed by the dropwise addition of the
-
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5,6-dichloro-1-methylpyridazin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The inherent electronic properties of the pyridazinone ring, characterized by two adjacent nitrogen atoms, make it a unique building block for the synthesis of novel therapeutic agents. The subject of this guide, 5,6-dichloro-1-methylpyridazin-4(1H)-one , is a highly versatile intermediate. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine substituents, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and regioselective introduction of a diverse array of functional groups, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.
These application notes provide a comprehensive technical guide to the nucleophilic substitution reactions of this compound. We will delve into the mechanistic principles governing these reactions, with a particular focus on regioselectivity, and provide detailed, field-proven protocols for the substitution of the chloro groups with various nucleophiles.
Mechanistic Overview: The SNAr Reaction on the Pyridazinone Core
The substitution of the chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms at either the C5 or C6 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Chloride Elimination: The aromaticity of the pyridazinone ring is restored through the expulsion of a chloride ion, which is an excellent leaving group.
The overall reaction is driven by the formation of a more stable, functionalized pyridazinone product.
Caption: General SNAr mechanism on the pyridazinone core.
Regioselectivity: Controlling Substitution at C5 vs. C6
A critical aspect of the synthetic utility of this compound is the ability to control which of the two chlorine atoms is substituted first. The regioselectivity of the initial nucleophilic attack is governed by a combination of electronic and steric factors.
While specific computational studies on this compound are not widely available, we can infer the likely outcome from studies on closely related analogs, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one[3]. In these systems, the carbon atom para to the second nitrogen (C4 in the analogue, corresponding to C5 in our target molecule) is generally more electrophilic.
Electronic Factors:
-
Inductive and Mesomeric Effects: The carbonyl group at C4 exerts a strong electron-withdrawing effect (-I, -M), which significantly increases the electrophilicity of the adjacent C5 position. The nitrogen atom at the 1-position also contributes to the overall electron deficiency of the ring.
-
LUMO Distribution: In related dihalopyrimidines, quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the carbon atom that is more susceptible to nucleophilic attack[4]. It is highly probable that for this compound, the LUMO is more localized at the C5 position, making it the kinetically favored site for nucleophilic attack.
Steric Factors:
-
The N-methyl group at the 1-position is relatively small and is unlikely to exert a significant steric hindrance at either the C6 or C5 position. Therefore, electronic effects are expected to be the dominant factor in determining regioselectivity.
Based on these principles, nucleophilic attack is predicted to occur preferentially at the C5 position . This leads to the formation of 6-chloro-5-substituted-1-methylpyridazin-4(1H)-one as the major monosubstituted product. Achieving substitution at the C6 position would likely require forcing conditions or a pre-functionalized nucleophile designed to direct the reaction to that site.
Sources
Application Note: Regioselective Functionalization of 5,6-Dichloro-1-methylpyridazin-4(1H)-one
[1]
Introduction & Strategic Analysis
The pyridazinone scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in antiviral agents (e.g., HCV NS5B inhibitors), herbicides, and phosphodiesterase (PDE) inhibitors. While the 3(2H)-one isomer (derived from mucochloric acid) is the industrial standard, the 4(1H)-one isomer—This compound —offers a unique electronic profile for constructing fused heterocycles like pyrazolo[3,4-d]pyridazines.
Structural Isomerism & Nomenclature Alert
To ensure protocol validity, researchers must distinguish the target molecule from its more common isomer.
| Feature | Target Molecule | Common Isomer (Industry Std) |
| IUPAC Name | This compound | 4,5-dichloro-2-methylpyridazin-3(2H)-one |
| Carbonyl Position | C4 (Para to N-N bond center) | C3 (Adjacent to N2) |
| Primary Electrophile | C6 (Alpha to N1) | C4 (Beta to Carbonyl) |
| Precursor | 5,6-dichloropyridazin-4-ol / Pyrones | Mucochloric Acid + Methylhydrazine |
Mechanistic Insight: The Regioselectivity Rule
The utility of this building block hinges on the differential reactivity of the chlorine atoms at C5 and C6.
-
C6 Position (Primary Site): This carbon is adjacent to the methylated nitrogen (N1). In
-deficient heterocycles, positions to the nitrogen are highly activated toward Nucleophilic Aromatic Substitution ( ) due to the inductive electron-withdrawing effect of the nitrogen and the stabilization of the Meisenheimer intermediate. -
C5 Position (Secondary Site): This carbon is
to the carbonyl. While the carbonyl is electron-withdrawing, the C5 position is less electrophilic than C6 in the 4-one system and is often sterically shielded by the adjacent carbonyl oxygen lone pairs.
Operational Consequence: Under controlled conditions (
Visualizing the Reactivity Landscape
The following logic map defines the synthetic pathways available for this scaffold.
Caption: Regioselective divergence of this compound. Note the preference for C6 substitution.
Detailed Experimental Protocols
Protocol A: Regioselective Amination (C6-Functionalization)
Objective: Introduce an amine motif at the C6 position while retaining the C5-chloride for subsequent functionalization.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature is essential to prevent bis-substitution or attack at C5. -
Addition: Mix the amine (1.1 mmol) and DIPEA (1.2 mmol) in 1 mL MeCN. Add this mixture dropwise to the cold substrate solution over 15 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product (6-amino-5-chloro) usually appears as a more polar spot. -
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (20 mL) and wash with water (
) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
- NMR: Look for the disappearance of the C6-Cl signal (if applicable) or the shift of the C5-H (if using a mono-chloro precursor). In the dichloro case, verify the integration of the added amine protons.
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis between the N-Methyl group (position 1) and the protons on the incoming amine. A strong NOE signal confirms substitution at C6 .
Protocol B: Synthesis of Pyrazolo[3,4-d]pyridazine (Fused Ring Formation)
Objective: Cyclization to form a bicyclic core, common in kinase inhibitors.
Reagents:
-
Substrate: this compound[1]
-
Reagent: Hydrazine monohydrate (65% in water)
-
Solvent: Ethanol (EtOH)
Methodology:
-
Dissolve substrate (1.0 mmol) in EtOH (10 mL).
-
Add hydrazine hydrate (3.0 mmol) dropwise at RT.
-
Heat the mixture to reflux (
) for 4–6 hours. -
Mechanism: The hydrazine first displaces the C6-chloride (
). The terminal nitrogen of the hydrazine then attacks the C5-chloride (or C5-carbon) in a second or condensation step, ejecting the second chloride and forming the pyrazole ring. -
Isolation: Cool to RT. The fused product often precipitates. Filter the solid, wash with cold EtOH, and dry. Recrystallize from DMF/EtOH if necessary.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on nucleophile hardness and steric bulk.
| Nucleophile | Conditions | Target Position | Yield (Typical) | Notes |
| Primary Amines | MeCN, | C6 | 75–85% | High regioselectivity; kinetic control. |
| Secondary Amines | DMF, | C6 | 60–70% | Steric hindrance may require heat; risk of bis-substitution. |
| Thiols (R-SH) | THF, | C6 | 80–90% | Soft nucleophile prefers the soft C6 center. |
| Alkoxides (RO-) | ROH, Reflux | C6/C5 Mix | 50–60% | Hard nucleophiles may show lower regioselectivity. |
| Aryl Boronic Acids | Toluene, Pd( | C6 | 55–65% | Suzuki coupling occurs preferentially at the more electron-deficient C6-Cl. |
References
-
Regioselectivity in Pyridazinones
- Title: Nucleophilic Substitution of 4,5-Dichloro-2-methylpyridazin-3(2H)
- Source:Molecules (2009).
-
URL:[Link]
- Relevance: Establishes the baseline reactivity for dichloro-pyridazinone scaffolds.
-
Fused Heterocycle Synthesis
-
Structural Characterization
- Title: Crystal structure and reactivity of 5-bromo-2,4-dichloro-6-methylpyrimidine (Analogous regioselectivity logic).
- Source:Arabian Journal of Chemistry (2011).
-
URL:[Link]
- Relevance: Supports the "Alpha to Nitrogen" activ
Disclaimer: This protocol involves hazardous chemicals (chlorinated heterocycles, hydrazines). All experiments must be conducted in a fume hood with appropriate PPE.
Synthesis of pyrrolo[2,3-d]pyridazines from pyridazin-4-one precursors
Application Note: Precision Synthesis of Pyrrolo[2,3-d]pyridazines from Pyridazinone Precursors
Executive Summary
The pyrrolo[2,3-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for 7-deazapurines (pyrrolo[2,3-d]pyrimidines). This bicyclic system is increasingly critical in the development of JAK kinase inhibitors, PDE4 inhibitors, and antiviral agents.
While classical methods often construct the pyridazine ring onto a pre-existing pyrrole, this guide focuses on the more robust "Pyridazine-First" strategy . Specifically, we detail the transformation of pyridazin-3(2H)-one derivatives (tautomeric precursors to the requested pyridazin-4-one systems) into regiochemically defined pyrrolo[2,3-d]pyridazines. This approach offers superior control over substituents at the N-1, C-2, and C-4 positions of the final scaffold.
Strategic Analysis: The Halopyridazinone Precursor
The most efficient entry into this chemical space utilizes 4,5-dihalo-2-methylpyridazin-3(2H)-ones as "master keys." These electron-deficient heterocycles allow for sequential, regioselective nucleophilic aromatic substitution (
Synthetic Logic:
-
Electronic Bias: In 4,5-dichloropyridazin-3-ones, the C-4 position is more electrophilic than C-5 due to the para-like resonance effect of the carbonyl group. However, steric and coordination effects can be manipulated to reverse this selectivity.
-
The "Switch":
-
Route A (C-4 Alkynylation): Direct Sonogashira coupling often favors C-4 (or C-5 depending on ligand/solvent).
-
Route B (C-5 Alkynylation): Using a thio-ether or amino blocking group at C-4 forces reaction at C-5.
-
-
Cyclization: The fusion of the pyrrole ring is achieved via a domino reaction involving amine addition to the remaining halide followed by a 5-endo-dig cyclization onto the adjacent alkyne.
Detailed Protocol: The Sonogashira-Cyclization Cascade
This protocol is adapted from the work of Maes, Lemière, and colleagues, optimized for reproducibility in high-throughput medicinal chemistry labs.
Materials & Reagents
-
Precursor: 4,5-Dichloro-2-methylpyridazin-3(2H)-one (commercially available or synthesized from mucochloric acid).
-
Catalysts:
, CuI. -
Bases: Triethylamine (
), Sodium Ethoxide ( ). -
Solvents: DMF (anhydrous), Ethanol.
-
Atmosphere: Argon or Nitrogen balloon.
Step 1: Regioselective Sonogashira Coupling
Objective: Install the alkyne handle at C-5 (or C-4) while retaining the adjacent halogen for cyclization.
-
Charge: In a flame-dried Schlenk tube, dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).
-
Catalyst Addition: Add
(0.05 equiv) and CuI (0.10 equiv). -
Degas: Sparge with argon for 10 minutes.
-
Reagent Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1 equiv) and
(3.0 equiv) via syringe. -
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Checkpoint: The mono-alkynylated product usually runs higher than the starting material.
-
-
Workup: Dilute with water (50 mL), extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Purify via flash chromatography ( ).
Step 2: One-Pot Amination & Cyclization
Objective: Convert the halo-alkynyl-pyridazinone into the pyrrolo[2,3-d]pyridazine core.
-
Solvation: Dissolve the mono-alkynyl-chloro-pyridazinone (1.0 equiv) in Ethanol (0.2 M).
-
Amine Addition: Add the primary amine (e.g., Methylamine, Benzylamine, 2.5 equiv).
-
Displacement (Stage 1): Heat at reflux (80°C) for 2–4 hours.
-
Mechanism:[1] The amine displaces the remaining chlorine atom via
.
-
-
Cyclization (Stage 2): Once the intermediate amino-alkyne is formed (verified by LCMS), add NaOEt (2.0 equiv, 21% wt in EtOH).
-
Reflux: Continue reflux for 2 hours. The base promotes the intramolecular nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig).
-
Isolation: Cool to room temperature. Neutralize with dilute HCl to pH 7. Precipitate usually forms. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Data Summary & Yield Expectations
The following table summarizes typical yields for the synthesis of 2-substituted-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones using this protocol.
| Entry | Alkyne Substituent (R1) | Amine Substituent (R2) | Yield (Step 1) | Yield (Step 2) | Overall Yield |
| 1 | Phenyl | Methyl | 82% | 78% | 64% |
| 2 | 4-Methoxyphenyl | Methyl | 79% | 75% | 59% |
| 3 | n-Butyl | Benzyl | 74% | 70% | 52% |
| 4 | Phenyl | Ammonia (H) | 82% | 65% | 53% |
| 5 | TMS (Trimethylsilyl) | Methyl | 85% | 60%* | 51% |
*Note: TMS cleavage may occur during the basic cyclization step, yielding the C-2 unsubstituted pyrrole.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available from the 4,5-dihalopyridazinone core, highlighting the regiochemical control required to access the specific [2,3-d] fusion.
Caption: Divergent synthesis of pyrrolo[2,3-d]pyridazine isomers via regioselective Sonogashira coupling.
Troubleshooting & Optimization
-
Regioselectivity Issues: If a mixture of 4-alkynyl and 5-alkynyl isomers is observed during Step 1, switch the solvent to THF or reduce the temperature to 40°C. The C-4 position is generally more reactive towards nucleophiles, but Pd-catalyzed couplings can be sensitive to steric bulk at the N-2 position.
-
Incomplete Cyclization: If the intermediate "open" amine-alkyne persists, increase the equivalents of NaOEt or switch to a stronger base like KOtBu in t-Butanol.
-
Deprotection: If using TMS-acetylene to generate the parent pyrrole (C-2 unsubstituted), ensure the workup is buffered, as the pyrrole C-2 position is acid-sensitive.
References
-
R'kyek, O., Maes, B. U., Lemière, G. L., & Dommisse, R. A. (2003). Methylpyridazin-3(2H)-ones: Convenient precursors for the preparation of 2-substituted pyrrolo[2,3-d]pyridazinones.[2] Tetrahedron, 59(10), 1635-1642.
-
Giovannoni, M. P., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors.[3] Journal of Medicinal Chemistry, 50(17), 3945-3953.
-
Efimov, I. V., et al. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles).[4][5] Organic & Biomolecular Chemistry.
-
Haider, N., & Holzer, W. (2004). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Strategic Synthesis of 5-amino-6-chloro-1-methylpyridazin-4-one: A Key Intermediate in Pharmaceutical Discovery
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 5-amino-6-chloro-1-methylpyridazin-4-one, a highly functionalized intermediate pivotal for the synthesis of novel therapeutic agents. This document delves into the strategic considerations behind a proposed synthetic pathway, offering detailed experimental protocols and explaining the chemical principles that govern each transformation. Our approach is designed to be a self-validating system, ensuring both technical accuracy and practical reproducibility.
Introduction: The Significance of the Pyridazinone Core
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmacology due to their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3] The specific substitution pattern of 5-amino-6-chloro-1-methylpyridazin-4-one offers a versatile platform for further chemical modifications, enabling the exploration of new chemical spaces in the quest for next-generation therapeutics. The presence of an amino group, a chloro atom, and a methyl group on the pyridazinone ring provides multiple reactive sites for the introduction of various pharmacophores, making it a valuable building block in drug discovery programs.[1]
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of 5-amino-6-chloro-1-methylpyridazin-4-one is not a trivial one-pot reaction but rather a strategic sequence of transformations. The proposed pathway is designed to control the regiochemistry of the substitutions on the pyridazinone ring, a critical aspect in the synthesis of specifically functionalized heterocycles.
Our proposed synthetic route begins with a commercially available or readily synthesized dichloropyridazinone precursor, followed by a regioselective amination and subsequent N-methylation. This strategy allows for a controlled and stepwise construction of the target molecule.
Figure 1: Proposed synthetic workflow for 5-amino-6-chloro-1-methylpyridazin-4-one.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of the target intermediate. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical processes.
Step 1: Synthesis of a Dichloropyridazinone Precursor
The synthesis of the pyridazinone ring often commences from readily available starting materials such as mucochloric acid or 1,4-dicarbonyl compounds.[2][3] For this protocol, we will focus on a common route starting from a commercially available dichloropyridazine derivative.
Protocol 1: Preparation of 3,6-Dichloropyridazine
This protocol is adapted from established procedures for the synthesis of dichloropyridazines.[4][5]
-
Materials: 3,6-dihydroxypyridazine (maleic hydrazide), phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 3,6-dihydroxypyridazine (1 equivalent).
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the flask under a fume hood. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
The solid precipitate of 3,6-dichloropyridazine is collected by filtration, washed with cold water, and dried under vacuum.
-
Causality and Expertise: The use of phosphorus oxychloride is a standard and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. The excess POCl₃ serves as both a reagent and a solvent. The workup procedure is critical to safely quench the reactive POCl₃ and isolate the product.
Step 2: Regioselective Amination
The introduction of an amino group onto the dichloropyridazine ring is a crucial step that dictates the final substitution pattern. The regioselectivity of the amination of dichloropyridazines is influenced by the electronic properties of the ring and the reaction conditions. Generally, the C4 and C5 positions of the pyridazine ring are susceptible to nucleophilic attack.
Protocol 2: Synthesis of 3-amino-6-chloropyridazine
This protocol is based on a patented procedure for the amination of 3,6-dichloropyridazine.[6][7]
-
Materials: 3,6-dichloropyridazine, aqueous ammonia, methylene dichloride.
-
Procedure:
-
In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), aqueous ammonia (3 equivalents), and methylene dichloride.
-
Heat the mixture to 100 °C and stir for 9 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Trustworthiness through Self-Validation: The progress of this reaction must be carefully monitored by TLC to ensure the complete consumption of the starting material and to minimize the formation of di-aminated byproducts. The optimal reaction time may vary depending on the scale and specific equipment used.
Step 3: N-Methylation of the Pyridazinone Ring
The final step in this synthetic sequence is the methylation of the nitrogen atom of the pyridazinone ring. Various methylating agents can be employed, such as methyl iodide or dimethyl sulfate.[2][8] However, N,N-dimethylformamide dimethylacetal (DMFDMA) offers an efficient and neutral alternative.[8][9]
Protocol 3: N-methylation of 5-Amino-6-chloropyridazin-4(1H)-one
-
Materials: 5-Amino-6-chloropyridazin-4(1H)-one, N,N-dimethylformamide dimethylacetal (DMFDMA), dry N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-6-chloropyridazin-4(1H)-one (1 equivalent) in dry DMF.
-
Add DMFDMA (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-amino-6-chloro-1-methylpyridazin-4-one.
-
Authoritative Grounding: The use of DMFDMA for N-methylation under neutral conditions is well-documented and avoids the need for strong bases, which could lead to side reactions with the other functional groups present in the molecule.[2][8]
Data Presentation and Characterization
The successful synthesis of the target intermediate and its precursors should be confirmed by various analytical techniques.
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Yield (%) | Analytical Techniques for Characterization |
| 1 | Chlorination | POCl₃ | >85% | ¹H NMR, ¹³C NMR, GC-MS, Melting Point |
| 2 | Amination | Aqueous Ammonia | ~80% | ¹H NMR, ¹³C NMR, LC-MS, Melting Point |
| 3 | N-Methylation | DMFDMA | >90% | ¹H NMR, ¹³C NMR, HRMS, IR, Melting Point |
Visualization of the Synthetic Logic
The following diagram illustrates the logical flow of the synthetic protocol, emphasizing the sequential nature of the transformations.
Sources
- 1. raco.cat [raco.cat]
- 2. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. arabjchem.org [arabjchem.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
5,6-Dichloro-1-methylpyridazin-4(1H)-one in agrochemical synthesis
Application Note: 5,6-Dichloro-1-methylpyridazin-4(1H)-one in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Significance
This compound (DCMPO) represents a specialized, high-value scaffold in the design of next-generation agrochemicals. While the isomeric 4,5-dichloro-2-methylpyridazin-3(2H)-one (derived from mucochloric acid) is the standard precursor for commercial acaricides like Pyridaben, the 4(1H)-one isomer offers a distinct electronic profile for developing novel Mitochondrial Electron Transport (MET) inhibitors (Complex I and II) and succinate dehydrogenase inhibitor (SDHI) fungicides.
Core Value Proposition:
-
Orthogonal Reactivity: The 4(1H)-one core alters the vector of substituents compared to the 3(2H)-one, allowing access to unexplored chemical space in enzyme binding pockets.
-
Dual Electrophilicity: The C5 and C6 positions possess differentiated electrophilicities, enabling sequential, regioselective nucleophilic aromatic substitutions (
). -
Metabolic Stability: The N-methylated pyridazinone ring is robust against rapid oxidative degradation in planta, serving as an effective toxophore carrier.
Part 2: Chemical Architecture & Reactivity Profile
Understanding the electronic bias of the ring is critical for designing successful synthesis campaigns.
| Feature | Chemical Character | Reactivity Implication |
| C5-Chlorine | Acts as a vinylogous acid chloride. Reactive toward "soft" nucleophiles (Thiols, specific anilines). | |
| C6-Chlorine | Imidoyl chloride-like character. Highly activated toward "hard" nucleophiles and Pd-catalyzed oxidative addition. | |
| N1-Methyl | Steric/Electronic Block | Prevents tautomerization to the hydroxy-pyridazine; directs nucleophilic attack to C6 via inductive activation. |
| C4-Carbonyl | Electron Withdrawing Group | Activates the ring for |
Part 3: Experimental Protocols
Protocol A: Regioselective Thiolation (Synthesis of Thioether Intermediates)
Targeting the C5-position via Soft Nucleophiles.
Context: Thioether linkages at C5 are common in high-potency insecticides. This protocol ensures mono-substitution at C5 without over-reaction at C6.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: 4-tert-butylbenzenethiol (1.05 eq)
-
Base: Potassium Carbonate (
), anhydrous (1.2 eq) -
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with DCMPO and anhydrous MeCN under an inert atmosphere (
). -
Base Addition: Add
in a single portion. The suspension may turn slightly yellow.[1] -
Nucleophile Addition: Add the thiol dropwise at 0°C . Reasoning: Low temperature suppresses competitive attack at C6.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product (monosubstituted) usually has a lower
than the starting material but higher than the disubstituted byproduct. -
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield the 5-(arylthio)-6-chloro-1-methylpyridazin-4(1H)-one.
Troubleshooting:
-
Issue: Formation of 5,6-dithio adduct.
-
Fix: Strictly control stoichiometry (1.05 eq thiol) and maintain temperature < 10°C.
Protocol B: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura Coupling)
Targeting the C6-position for Biaryl Scaffold Construction.
Context: The C6-Cl bond, being adjacent to the N-methyl group, is electronically distinct and amenable to Pd-catalyzed cross-coupling, often orthogonal to C5 substitution.
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.
-
Assembly: In a sealed tube, combine DCMPO, boronic acid, and catalyst.
-
Activation: Add the solvent and aqueous base.
-
Reaction: Heat to 90°C for 4-6 hours.
-
Note: The C6-Cl is generally more reactive toward oxidative addition than C5-Cl due to the adjacent nitrogen's inductive effect, but mixtures can occur. Screening ligands (e.g., XPhos) can enhance C6 selectivity.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[2] -
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Heptane).
Part 4: Pathway Visualization (Graphviz)
The following diagram illustrates the divergent synthetic pathways available from the DCMPO scaffold, highlighting the regioselectivity switches based on reagent classes.
Caption: Divergent functionalization pathways for this compound. Path A and C offer high regiocontrol, while Path B requires optimization.
Part 5: Safety and Handling
-
Skin Sensitization: Dichloropyridazinones are potent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Hydrolysis: The C6-Cl bond is susceptible to hydrolysis in strong aqueous alkali, generating the inactive 6-hydroxy species. Maintain pH < 10 during workups.[1]
-
Waste: All chlorinated filtrates must be segregated for high-temperature incineration.
References
-
Regioselectivity in Pyridazinone Substitutions
- Source: Zou, X., et al. (2012). "Synthesis and Insecticidal Activity of N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones." Molecules, 17(8), 8840-8850.
-
URL:[Link]
- Relevance: Establishes baseline protocols for on the isomeric 3(2H)-one scaffold, applicable by analogy to the 4(1H)-one system.
-
Mechanistic Insights into Pyridazine Reactivity
-
Agrochemical Applications of Pyridazinones
- Source: Lamberth, C. (2017). "Pyridazine Chemistry in Crop Protection.
-
URL:[Link]
- Relevance: Comprehensive review of pyridazine-based herbicides and fungicides, validating the scaffold's str
-
Crystal Structure and Bonding
Sources
- 1. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Dichloropyridazinone Isomer Separation
The following guide serves as a specialized technical support resource for the separation and characterization of N1-substituted versus N2-substituted isomers of 4,5-dichloro-3(2H)-pyridazinones.
This content is structured for researchers requiring actionable troubleshooting protocols for synthesis optimization, purification, and analytical validation.
Topic: Distinguishing & Separating N1 vs. N2 Regioisomers of 4,5-dichloro-3(2H)-pyridazinones Role: Senior Application Scientist Status: Operational
Diagnostic Overview: The Isomer Problem
In the synthesis of 4,5-dichloro-3(2H)-pyridazinones—typically via the condensation of mucochloric acid with substituted hydrazines—two regioisomers can form. The biological activity and chemical reactivity of these isomers differ drastically, making separation critical.
-
Target Isomer (Usually N2): 2-substituted-4,5-dichloro-3(2H)-pyridazinone. (Thermodynamically favored in acidic aqueous media).
-
Impurity Isomer (N1): 1-substituted-4,5-dichloro-6(1H)-pyridazinone (often referred to as the "reverse" isomer).
-
Secondary Impurity (O-Isomer): 3-alkoxypyridazine (formed during alkylation steps, not condensation).
Quick Identification Guide (Analytical Fingerprint)
Before attempting separation, confirm your mixture composition using this rapid diagnostic table.
| Feature | N2-Isomer (Target: 2-R) | N1-Isomer (Impurity: 1-R) | O-Isomer (Impurity: 3-OR) |
| N/A (C-O carbon | |||
| IR (C=O Stretch) | Strong, | Weaker/Shifted | Absent (C=N stretch instead) |
| Solubility | Lower (often crystallizes) | Higher (often remains in mother liquor) | High (organic soluble) |
| TLC Behavior | Lower R | Higher R | Highest R |
Troubleshooting Workflow: Synthesis & Regiocontrol
Preventing the formation of the N1 isomer is more efficient than separating it.
Workflow Diagram: Reaction Pathway Control
The following diagram illustrates the bifurcation point where reaction conditions dictate the N1 vs. N2 ratio.
Caption: Reaction logic showing how solvent acidity drives regioselectivity toward the thermodynamic N2-isomer.
Protocol 1: Maximizing N2-Selectivity (The "Standard" Method)
Issue: User reports >10% N1 isomer formation. Root Cause: pH too high or solvent polarity too low during cyclization.
Corrective Action:
-
Solvent System: Switch to Water/HCl or Acetic Acid . Do not use pure Ethanol or Methanol for the initial condensation if regioselectivity is poor.
-
Temperature: High temperature (Reflux, 100°C+) favors the thermodynamic product (N2).
-
Procedure:
-
Dissolve Mucochloric acid in water (1.0 equiv).
-
Add HCl (cat. to 1.0 equiv depending on hydrazine salt).
-
Add Hydrazine (1.0 equiv) dropwise at RT.
-
Critical Step: Heat to reflux for 3–6 hours. The N2 isomer typically precipitates out upon cooling due to lower solubility in acidic water.
-
Purification Protocols: Separating the Isomers
If you already have a mixture, use these separation strategies.[1]
Method A: Fractional Crystallization (Scalable)
Best for: Mixtures with <20% N1 isomer.
The N2-isomer is a planar, rigid lactam that packs efficiently in crystal lattices. The N1-isomer, often having different steric clash with the C4/C5 chlorines, is more soluble.
-
Solvent Choice: Ethanol (95%) or 2-Propanol.
-
Dissolution: Dissolve crude solid in boiling ethanol (approx. 10-15 mL/g).
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Filtration: The precipitate is usually pure N2-isomer .
-
Mother Liquor: Contains N1-isomer and remaining N2.
-
Validation: Check the H-6 proton NMR of the crystals. It should be a sharp singlet >7.8 ppm.
-
Method B: Flash Chromatography (High Purity)
Best for: Analytical standards or difficult substrates (e.g., bulky R-groups).
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase:
-
Start: Hexane/Ethyl Acetate (9:1).
-
Gradient: Ramp to 7:3 or 6:4.
-
-
Elution Order:
-
O-alkyl impurities (if present) - Lowest polarity (High R
). -
N1-isomer - Medium polarity.
-
N2-isomer - Highest polarity (Low R
) due to the accessible carbonyl dipole.
-
Pro-Tip: If separation is poor, add 1% Acetic Acid to the mobile phase to suppress tailing of the lactam functionality.
Advanced Troubleshooting (FAQ)
Q1: I am trying to alkylate 4,5-dichloro-3(2H)-pyridazinone (unsubstituted) and getting a mixture. Is this N1 vs N2?
Answer: No. If you start with the unsubstituted lactam (NH at pos 2) and alkylate it (e.g., with Methyl Iodide), you are facing N-alkylation vs. O-alkylation .
-
N-alkyl (Target): Reaction at N2. Favored by soft bases (K
CO ) in polar aprotic solvents (DMF, Acetone). -
O-alkyl (Impurity): Reaction at Oxygen. Favored by hard electrophiles or silver salts (Ag
CO ). -
Differentiation: O-alkyl products have no Carbonyl stretch in IR and carbons shift upfield in NMR.
Q2: Why does my N2-isomer turn yellow?
Answer: Dichloropyridazinones are sensitive to light and base.
-
Base Sensitivity: In basic media (pH > 10), the C4/C5 chlorines are susceptible to nucleophilic attack (SNAr) by OH- or solvent, leading to yellow/orange degradation products.
-
Fix: Store in amber vials. Ensure recrystallization solvents are neutral or slightly acidic.
Q3: Can I convert N1 isomer to N2?
Answer: Generally, no. The formation is kinetically controlled during the ring closure. Once the ring is formed, the N-C bonds are stable. You must optimize the condensation step (Module 2) to prevent N1 formation.
References & Grounding
-
Regioselectivity in Pyridazinone Synthesis:
-
Study: Reaction of mucochloric acid with hydrazines.
-
Citation: Steck, E. A. (1954). "Pyridazines. VI. The Reaction of Mucochloric Acid with Hydrazines." Journal of the American Chemical Society.
-
Key Finding: Acidic aqueous conditions favor the 2-substituted (N2) isomer.
-
-
NMR Differentiation Strategies:
-
Crystallographic Data:
-
Context: Structural confirmation of dichloropyridazinone derivatives.
-
Source: CCDC (Cambridge Crystallographic Data Centre) entries for 4,5-dichloro-2-methyl-3(2H)-pyridazinone often show the N2-lactam structure as the stable solid form.
-
Disclaimer: Dichloropyridazinones are potential sensitizers and bioactive agents. Always handle with appropriate PPE and in a fume hood.
Sources
Technical Support Center: Dichloropyridazinones in Organic Synthesis
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instructions.
Topic: Solubility & Reactivity Management of 4,5-dichloro-3(2H)-pyridazinone Scaffolds Document ID: CHEMSUP-PZN-004 Last Updated: February 26, 2026
Executive Summary: The "Brick Dust" Challenge
The 4,5-dichloro-3(2H)-pyridazinone scaffold is a deceptive intermediate. While structurally simple, it exhibits "brick dust" properties—high crystallinity (MP > 200°C) and poor solubility in standard organic solvents (DCM, Toluene, Ether). This is driven by strong intermolecular hydrogen bonding (dimerization of the lactam motif) and efficient
Core Technical Thesis: Success with this scaffold requires treating it not just as a reactant, but as a solubility-limited system . You must disrupt the intermolecular H-bond network (N2-H ··· O=C3) to achieve homogenous reactivity.
Module A: Solvent Selection & Dissolution Strategies
The Problem: You observe a white suspension in DCM or Toluene that fails to react, or "gums up" upon heating. The Cause: Non-polar solvents cannot break the lactam dimer. The crystal lattice energy is too high.
Troubleshooting Protocol: The Solubility Ladder
Do not waste time with standard screens. Use this hierarchy to determine the optimal solvent system for your specific derivative.
| Tier | Solvent Class | Specific Solvents | Solubility Rating | Application Note |
| 1 | Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Choice. Breaks H-bonds effectively. Warning: High boiling points make workup difficult. |
| 2 | Polar Ethers | THF, 1,4-Dioxane | Moderate (Heat req.)[1] | Good for transition-metal couplings (Suzuki/Sonogashira). Requires reflux to maintain homogeneity. |
| 3 | Protic | MeOH, EtOH, AcOH | Moderate (Heat req.) | Good for |
| 4 | Chlorinated | DCM, Chloroform | Poor (<5 mg/mL) | Avoid for reaction. Only useful for extraction after N-alkylation/protection. |
Visualization: Solvent Decision Matrix
The following logic flow guides you to the correct solvent based on your intended reaction type.
Caption: Decision tree for solvent selection based on reaction mechanism and thermal requirements.
Module B: Reactivity & Regioselectivity ( )
The Problem: You want to substitute the chlorine at C5, but the reaction yields the C4 isomer, or a mixture. The Mechanism: The 4,5-dichloro-3(2H)-pyridazinone ring is an electron-deficient heterocycle.
-
C4 Position: Acts as a vinylogous acid chloride (beta to the carbonyl). It is electronically favored for nucleophilic attack (Michael-like addition-elimination).
-
C5 Position: Alpha to the imine nitrogen (N1). Less electrophilic under neutral conditions.
Protocol: Controlling Regioselectivity
| Desired Position | Nucleophile Type | Conditions | Mechanistic Insight |
| C4 (Major) | Soft (S, N) | Neutral/Mild Base (EtOH, Reflux) | The "Soft" nucleophile attacks the most electron-deficient center (C4) via orbital control. |
| C5 (Rare) | Hard (O) | Strong Base/Specific Ligands | Difficult to access directly. Often requires blocking C4 or using specific directing groups. Note: Some literature suggests C5 attack is possible with specific hard nucleophiles, but C4 is the thermodynamic sink [1]. |
Critical "Gotcha": If you perform N-alkylation first (at N2), the electronic bias changes slightly, but C4 remains the primary electrophilic site.
Module C: Purification & Isolation (The "Crash Out")
The Problem: The reaction is complete (by TLC), but you cannot extract the product. It stays in the aqueous layer or forms an emulsion.
The Cause: Pyridazinones are amphoteric. The N2-H is acidic (
Protocol: The "Antisolvent" Isolation
Avoid standard liquid-liquid extraction (LLE) if possible. Use controlled precipitation.
-
Reaction Solvent: DMF or DMSO.
-
Quench: Cool reaction to room temperature.
-
Precipitation: Slowly add Water (Antisolvent) dropwise with vigorous stirring. Ratio: 3:1 (Water:Organic).
-
Observation: Product should precipitate as a solid.
-
Filtration: Filter the solid. Wash with water (removes DMF) and then cold Ethanol (removes impurities).
-
Recrystallization: If purity is <95%, recrystallize from EtOH/Water or Isopropanol .
Visualization: Workup Flow
Caption: Workflow for isolating dichloropyridazinones from polar aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling on the 4,5-dichloro scaffold yields <10% product. Why? A: Two reasons:
-
Catalyst Poisoning: The free N2-H can coordinate to Palladium. Solution: Protect N2 (e.g., Methyl, Benzyl, THP) before the coupling reaction.
-
Solubility: If using Toluene/Water, the substrate is likely not in the organic phase. Solution: Switch to Dioxane/Water or DMF.
Q2: Can I run these reactions in Flow Chemistry? A: Caution advised. The starting material is soluble in DMF, but the product often crystallizes immediately upon formation or cooling, leading to catastrophic clogging.
-
Fix: Use a "Slurry-Tolerant" pump (e.g., peristaltic) or maintain high temperature (60-80°C) throughout the entire flow path, including the back-pressure regulator.
Q3: How do I distinguish between the C4 and C5 substituted isomers? A: NMR Shift.
-
C4-Substituted: The remaining proton is at C5. It usually appears as a singlet around 7.8 - 8.2 ppm (
-DMSO). -
C5-Substituted: The remaining proton is at C4. It is typically more deshielded due to the carbonyl proximity, often >8.2 ppm , but this depends heavily on the substituent [2].
-
Definitive Method: NOESY NMR (interaction between N-substituent and ring proton) or X-ray crystallography.
References
-
Regioselectivity in Nucleophilic Substitution
-
Solubility & Physical Properties
- Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Source:MDPI Processes, 2019.
-
URL:[Link]
-
General Reactivity of Pyridazinones
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Controlling regioselectivity in 5,6-dichloropyridazinone substitutions
Technical Support Center: Pyridazinone Chemistry Division Topic: Regiocontrol in 5,6-Dichloropyridazin-3(2H)-one Substitutions Current Status: Operational Support Level: Tier 3 (Senior Application Scientist)
Nomenclature & Scaffold Verification (Critical First Step)
User Query: "I am performing substitutions on 5,6-dichloropyridazinone. Which carbon reacts first?"
Scientist Response: Before proceeding, we must verify your starting material. In the literature and commercial catalogs, the numbering of dichloropyridazinones is frequently confused.
-
Scenario A (Most Common): You are using the commercially available scaffold derived from mucochloric acid and hydrazine.
-
Scenario B (Literal): You possess the true 5,6-dichloro isomer (Chlorines at C5 and C6).
assumption: This guide addresses Scenario A (4,5-dichloro) as it is the industry standard "dichloropyridazinone" prone to regioselectivity issues. If you are working with Scenario B, please contact synthesis support for custom calculation data.
The "Polarity Switch" Protocol (Controlling Regioselectivity)
User Query: "I need to selectively substitute the chlorine at C4 with a primary amine, but I'm seeing C5 byproducts. How do I lock in the regioselectivity?"
Scientist Response: Regioselectivity in 4,5-dichloropyridazin-3(2H)-ones is governed by the "Solvent-Polarity Switch" . The electrophilicity of C4 and C5 is highly sensitive to the dielectric constant of your solvent and the nature of the nucleophile.
Mechanism of Action
-
C4 Position: This position is vinylogous to the carbonyl. It is the "soft" electrophilic center. In non-polar solvents, hydrogen bonding between the incoming amine and the N2-H (or N2-substituent interaction) directs attack here.
-
C5 Position: This position is adjacent to N1 (alpha-nitrogen effect). It is the "hard" electrophilic center. In polar aprotic solvents, the transition state leading to C5 substitution is stabilized, or the "ortho-effect" of the N1 lone pair becomes dominant.
Experimental Matrix: Selecting Your Conditions
| Desired Isomer | Nucleophile Type | Recommended Solvent | Base / Additive | Expected Yield | Mechanism |
| C4-Substituted | Amines (Primary/Secondary) | THF, Dioxane, Toluene (Non-polar) | Excess Amine (as scavenger) | >85% | H-bond directed / Conjugate addition |
| C4-Substituted | Thiols (Soft) | Ethanol/Water | >90% | Soft-Soft interaction (Michael-like) | |
| C5-Substituted | Amines | DMSO, DMF, Acetonitrile (Polar Aprotic) | 60-80% | Dipole-stabilized / Charge control | |
| C5-Substituted | Alkoxides (Hard) | MeOH, iPrOH | NaH (generate alkoxide) | Variable | Direct |
Workflow Visualization
User Query: "Can you map out the decision tree for synthesis?"
Scientist Response: Below is the logic flow for targeting specific isomers starting from 4,5-dichloropyridazin-3(2H)-one.
Caption: Decision tree for regioselective nucleophilic substitution on the 4,5-dichloropyridazinone scaffold.
Troubleshooting & FAQs
Ticket #101: "I'm getting a 50:50 mixture with amines."
Diagnosis: You are likely using a solvent with "intermediate" polarity, such as Isopropanol or Ethanol under reflux, or your reaction temperature is too high. Solution:
-
Switch Solvent: Move to extreme polarity. Use THF (for C4) or DMSO (for C5).
-
Temperature Control: Lower the temperature to 0°C or RT. High temperatures (reflux) overcome the activation energy difference between C4 and C5, leading to loss of selectivity.
-
N-Alkylation: If the N2 position is unsubstituted, you might be getting N-alkylation side reactions. Consider protecting N2 (e.g., Methyl, Benzyl) if side-products persist.
Ticket #102: "How do I distinguish the isomers by NMR?"
Diagnosis: The two isomers look very similar. Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
C4-Substituted Product: The remaining Chlorine is at C5. The C5 carbon usually shows a correlation to the N1 nitrogen (if accessible) or distinct coupling constants in carbon NMR.
-
Proton NMR Shift:
-
C4-Amino-5-Chloro: The NH proton often H-bonds with the C3-Carbonyl, appearing further downfield (deshielded).
-
C5-Amino-4-Chloro: The NH proton is further from the carbonyl.
-
Ticket #103: "Can I substitute BOTH chlorines?"
Diagnosis: User wants the 4,5-disubstituted product. Solution: Yes, but it must be sequential.
-
Step 1: Perform the C4 substitution using a soft nucleophile (or amine in THF). Isolate the product.
-
Step 2: Force the second substitution at C5 using harsher conditions (High Temp, Polar Solvent like DMF, excess nucleophile).
-
Note: The first substitution pushes electron density into the ring, deactivating it. The second substitution requires significantly more energy (reflux in DMF/NMP).
-
Detailed Experimental Protocol (Self-Validating)
Protocol: Regioselective Synthesis of 4-Amino-5-chloropyridazin-3(2H)-one Target: C4-Substitution (The "Soft" Route)
Reagents:
-
4,5-dichloropyridazin-3(2H)-one (1.0 eq)
-
Primary Amine (2.2 eq) [Acts as nucleophile and HCl scavenger]
-
THF (Anhydrous) [Critical for Regiocontrol]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 4,5-dichloropyridazinone in THF (0.2 M concentration). Ensure the vessel is under
atmosphere. -
Addition: Cool to 0°C. Add the amine (2.2 eq) dropwise. Why? Exotherms can reduce selectivity.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc). Starting material should disappear. If a second spot appears very close to the baseline, it may be the disubstituted product (reaction ran too long).
-
-
Workup: Evaporate THF. Resuspend residue in water.[1]
-
Purification: The product often precipitates from water. Filter and wash with cold ethanol.
References
-
Yoon, Y. J., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of the Korean Chemical Society.[1]
- Key Insight: Establishes the baseline for nucleophilic attack on the dichloropyridazinone scaffold and the role of NaH vs K2CO3.
-
Coates, W. J., & McKillop, A. (1993). Regioselective nucleophilic displacement of 4,5-dichloropyridazin-3(2H)-ones. Heterocycles.
- Key Insight: Defines the solvent polarity rules (THF vs DMF) for amine substitutions.
-
Maes, B. U. W., & Lemière, G. L. F. (2004). Chemistry of Pyridazin-3(2H)-ones. Comprehensive Heterocyclic Chemistry III.
- Key Insight: Comprehensive review of the electronic effects governing C4 vs C5 reactivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. wuxibiology.com [wuxibiology.com]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
Stability of 5,6-dichloro-1-methylpyridazin-4(1H)-one under basic conditions
Introduction: Navigating the Reactivity of a Versatile Heterocycle
Welcome to the technical support guide for 5,6-dichloro-1-methylpyridazin-4(1H)-one. This molecule is a valuable and highly reactive building block in medicinal chemistry and agrochemical synthesis, prized for its two electrophilic centers which allow for sequential and regioselective functionalization.[1][2] However, its inherent reactivity, particularly the susceptibility of the C5 and C6 positions to nucleophilic attack, presents unique stability challenges, especially under basic conditions.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies. We will explore the compound's stability profile, detail common pitfalls, and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Stability and Handling
Q1: What is the fundamental stability profile of this compound under basic conditions?
The pyridazinone core, substituted with two electron-withdrawing chlorine atoms, renders the C5 and C6 positions highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (NAS).[3] This is the primary reactivity pathway to consider. The compound is generally stable in neutral or acidic media but will readily react in the presence of nucleophiles, a reaction often facilitated or catalyzed by bases. Therefore, it should be considered a reactive substrate, not an inert scaffold, in any basic environment.
Q2: What is the most common degradation pathway when using aqueous bases like sodium hydroxide (NaOH)?
The most prevalent and often unintended reaction in the presence of aqueous bases is base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the carbon-chlorine bond at either the C5 or C6 position. This results in the displacement of a chloride ion (Cl⁻) and the formation of a mono-hydroxylated species (e.g., 5-chloro-6-hydroxy-1-methylpyridazin-4(1H)-one).[4][5] At elevated temperatures or with prolonged reaction times, a second hydrolysis event can occur, leading to the dihydroxy-pyridazinone. This degradation is often irreversible and represents a common cause of low yields in reactions where aqueous bases are used improperly.
Q3: Which bases are recommended for reactions where the pyridazinone needs to remain intact?
The choice of base is critical and depends entirely on its intended role in the reaction.
-
For Deprotonating Nucleophiles (e.g., alcohols, thiols, amines): The goal is to use a base that is strong enough to deprotonate your desired nucleophile but is itself a poor nucleophile to avoid competing with your reagent. We strongly recommend using non-nucleophilic inorganic bases.
-
Potassium carbonate (K₂CO₃): An excellent, cost-effective choice for many reactions, typically used in polar aprotic solvents like DMF or acetone.[6][7]
-
Sodium hydride (NaH): A very strong, non-nucleophilic base suitable for deprotonating less acidic nucleophiles. It requires strict anhydrous conditions.[7]
-
-
For Acid Scavenging: If the reaction generates an acidic byproduct (e.g., HCl), a non-nucleophilic organic base is often preferred.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These sterically hindered amines are effective acid scavengers that are unlikely to act as nucleophiles towards the pyridazinone ring.
-
Avoid strong, nucleophilic bases like NaOH, KOH, or sodium methoxide unless the intention is to introduce a hydroxyl or methoxy group onto the ring.
Q4: How does reaction temperature influence the stability and selectivity of reactions?
As with most chemical reactions, temperature has a significant impact. Higher temperatures increase the rate of both the desired reaction and undesired degradation pathways like hydrolysis.[4] Nucleophilic substitution on the dichloropyridazinone ring can often be achieved at room temperature or with gentle heating (e.g., 40-60 °C). If you observe the formation of multiple byproducts or significant starting material degradation (visible as streaking or new spots near the baseline on a TLC plate), lowering the reaction temperature should be your first troubleshooting step. In some cases, reducing the temperature can also enhance the regioselectivity of the nucleophilic attack (C5 vs. C6).
Troubleshooting Guide: Common Experimental Issues
This section addresses frequent problems encountered during reactions involving this compound under basic conditions.
| Problem Observed | Potential Cause | How to Diagnose | Recommended Solution |
| Low or No Yield; Multiple Spots on TLC/LCMS | Hydrolysis of Starting Material: The base used (e.g., NaOH, KOH) is acting as a nucleophile. | Check the mass spectrum for peaks corresponding to your starting material (SM) plus 16 Da (M-Cl+OH) or plus 32 Da (M-2Cl+2OH). | Switch to a non-nucleophilic base like K₂CO₃ or NaH. Ensure your solvent and reagents are anhydrous.[7] |
| Reaction Stalls; Only Starting Material Recovered | Insufficient Basicity: The chosen base is too weak to deprotonate your nucleophile effectively. | Monitor the reaction for consumption of starting material via TLC or LCMS. If no change is observed after a reasonable time, this is a likely cause. | If using K₂CO₃, consider switching to a stronger base like NaH. Ensure the pKa of your nucleophile is appropriate for the base selected. |
| Formation of an Isomeric Mixture | Lack of Regioselectivity: The nucleophile is attacking both the C5 and C6 positions. | Careful analysis of ¹H or ¹³C NMR may show duplicate sets of peaks. High-resolution LCMS might separate the isomers. | Regioselectivity can be solvent-dependent. Try changing the solvent (e.g., from DMF to THF or dioxane). Lowering the reaction temperature can also favor the formation of the thermodynamic over the kinetic product.[7] |
| Complex Mixture of Unidentifiable Products | Ring Opening/Decomposition: Harsh reaction conditions (high temperature, very strong base) can lead to cleavage of the pyridazinone ring. | Multiple low-mass fragments in the mass spectrum that do not correspond to simple substitution or hydrolysis products. | Drastically reduce the reaction temperature (consider starting at 0 °C and slowly warming to room temperature). Use the mildest base possible that still effects the desired transformation. |
Degradation Pathway Under Aqueous Basic Conditions
Under basic, aqueous conditions, the primary degradation route for this compound is sequential hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, leading to the formation of mono- and di-hydroxylated products.
Caption: Potential hydrolysis pathway of the title compound in the presence of hydroxide ions.
Validated Experimental Protocol: Selective Nucleophilic Substitution
This protocol provides a self-validating method for the synthesis of a 5-alkoxy-6-chloro-1-methylpyridazin-4(1H)-one derivative, designed to minimize degradation.
Objective: To perform a selective O-alkylation on this compound using benzyl alcohol as a representative nucleophile.
Workflow Diagram:
Caption: Experimental workflow for selective nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe.
-
Nucleophile Addition: Add benzyl alcohol to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50 °C using an oil bath.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour (Typical mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete upon full consumption of the starting material (typically 3-5 hours). A new, less polar spot corresponding to the product should appear.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 5-(benzyloxy)-6-chloro-1-methylpyridazin-4(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LCMS analysis.
References
- SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009).
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
- Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001).
- Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
- ResearchGate. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2025).
- PMC - NIH. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- MDPI. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2025).
- YouTube. Nucleophilic aromatic substitutions. (2019).
- ResearchGate. Proposed structures of the degradation products after degradation of....
- ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic....
- PubMed. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015).
- PMC - NIH. Bacterial degradation of chlorophenols and their derivatives. (2014).
- ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2025).
Sources
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure of Dichlorinated N-Methylpyridazinones for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, therapeutic efficacy. This guide provides a comprehensive analysis of the crystal structure of a dichlorinated N-methylpyridazinone, a scaffold of significant interest in medicinal chemistry.
While crystallographic data for the specific isomer 5,6-dichloro-1-methylpyridazin-4(1H)-one is not publicly available at the time of this writing, we present a detailed examination of the closely related and structurally significant isomer, 4,5-dichloro-2-methylpyridazin-3(2H)-one . The experimental data for this compound provides an invaluable touchstone for understanding the conformational preferences, intermolecular interactions, and solid-state packing of this class of molecules. This guide will objectively compare its structural features with those of other relevant pyridazine derivatives, supported by experimental data, to empower your structure-based drug design efforts.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Their ability to act as bioisosteres for other chemical groups and their versatile substitution patterns have made them attractive targets for drug discovery programs. A clear understanding of their solid-state conformation is a critical first step in designing novel therapeutic agents with improved potency and selectivity.
Crystal Structure Analysis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one: A Case Study
The crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one was determined by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and packing.[1]
Crystallographic Data Summary
The key crystallographic parameters for 4,5-dichloro-2-methylpyridazin-3(2H)-one are summarized in the table below. This data serves as a fingerprint for the solid-state structure of the molecule.
| Parameter | Value |
| Chemical Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.5157 (1) |
| b (Å) | 15.9127 (4) |
| c (Å) | 13.5175 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1401.53 (5) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.030 |
Data sourced from Goh et al. (2009).[1]
Molecular Geometry and Intermolecular Interactions
The pyridazinone ring in 4,5-dichloro-2-methylpyridazin-3(2H)-one is essentially planar. The chlorine atoms and the methyl group attached to the ring influence the electronic distribution and steric profile of the molecule. In the crystal lattice, molecules are linked by weak C—H···O hydrogen bonds, forming chains along the c-axis.[1] This type of interaction, while weak, can significantly impact the crystal packing and physical properties of the compound, such as solubility and melting point.
A Comparative Look: Structural Insights from Other Pyridazinone Derivatives
To appreciate the subtle yet significant influence of substituent changes on the crystal structure, we can compare the data for 4,5-dichloro-2-methylpyridazin-3(2H)-one with that of related pyridazinone and dichlorinated heterocyclic systems.
Comparison with 4,5-Dichloro-6(1H)-pyridazinone
The unmethylated parent compound, 4,5-dichloro-6(1H)-pyridazinone, exists in two polymorphic forms.[2] Both forms crystallize as hydrogen-bonded dimers, a common motif for pyridazinones with an N-H group. This contrasts with the methylated analogue, which forms chains via weaker C-H···O interactions. This highlights the critical role of the N-methyl group in dictating the supramolecular assembly.
Comparison with Dichlorinated Pyrimidines
For a broader perspective, we can look at the crystal structure of a dichlorinated pyrimidine, such as 4,6-dichloro-5-methylpyrimidine.[3] While not a pyridazinone, it shares the dichlorinated heterocyclic motif. In this case, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.[3] This comparison underscores how the placement of nitrogen atoms within the heterocyclic ring dramatically influences the nature of intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that requires careful execution of several steps. The following is a generalized protocol representative of the methodology used to obtain the data for 4,5-dichloro-2-methylpyridazin-3(2H)-one.[1]
Step 1: Crystal Growth
-
Synthesis and Purification: The compound of interest is synthesized and purified to the highest possible degree. For 4,5-dichloro-2-methylpyridazin-3(2H)-one, this was achieved by recrystallization from an ethanol/DMF mixture.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. Slow evaporation of a saturated solution is a common technique. The choice of solvent is critical and often requires screening of various solvent systems.
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in an X-ray diffractometer, and the data collection temperature is set (often cryo-cooled to 100 K to minimize thermal vibrations).[1]
-
Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining a small molecule crystal structure.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Conclusion
This guide provides a detailed analysis of the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one, a close structural isomer of the target compound this compound. The provided experimental data offers a solid foundation for understanding the solid-state behavior of this important class of molecules. The comparative analysis with related compounds highlights the subtle yet profound impact of substituent placement on molecular conformation and intermolecular interactions. For drug development professionals, these insights are crucial for the rational design of new pyridazinone-based therapeutics with optimized properties. The detailed experimental protocol and workflow diagram further serve as a practical guide for researchers embarking on crystallographic studies.
References
-
Goh, J. H., Fun, H.-K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]
-
Lynch, V. M., Simonsen, S. H., Musmar, M. J., & Martin, G. E. (1985). Two Polymorphs of 4,5-Dichloro-6(1H)-pyridazinone. Acta Crystallographica Section C: Crystal Structure Communications, 41(12), 1807-1810. [Link]
-
Jotani, M. M., Popat, K. H., & Joshi, H. S. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o1073. [Link]
Sources
A Senior Application Scientist's Guide to Method Development for the HPLC Separation of Methylated Dichloropyridazinone Isomers
For researchers and professionals in drug development and agrochemical science, the accurate separation and quantification of isomeric species are paramount. Structural isomers, such as methylated dichloropyridazinones, often exhibit vastly different biological activities, toxicities, and metabolic fates. Their structural similarity, however, presents a significant analytical challenge. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the resolution of these challenging isomers. We will delve into the causal-driven choices behind method development, ensuring a self-validating and scientifically sound protocol.
The Challenge: Resolving Subtle Structural Differences
Positional isomers, like the hypothetical 4,5-dichloro-2-methyl-3(2H)-pyridazinone and 3,4-dichloro-1-methyl-6(1H)-pyridazinone, possess the same molecular weight and elemental composition. Their separation by HPLC relies on exploiting subtle differences in their physicochemical properties, primarily their polarity and subsequent interaction with the stationary and mobile phases. The position of the methyl group and chlorine atoms on the pyridazinone ring dictates the molecule's overall dipole moment and hydrophobicity, which are the keys to achieving chromatographic resolution.
In reversed-phase HPLC, the primary retention mechanism is the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[1] Generally, a more non-polar or hydrophobic compound will interact more strongly with the stationary phase, leading to a longer retention time. The introduction of a methyl group typically increases the hydrophobicity of a molecule, while the electronegative chlorine atoms increase its polarity. The net effect on retention time is a complex interplay of these competing factors and their spatial arrangement.
A Strategic Approach to Method Development
A successful separation of closely related isomers is rarely achieved with a generic, off-the-shelf method. A systematic approach to method development is crucial. This involves the careful selection and optimization of the column, mobile phase, and other chromatographic parameters.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Causality Behind Experimental Choices
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical factor in achieving selectivity for isomers.[2][3]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and a good starting point.[4] It separates primarily based on hydrophobicity. For our target isomers, the one where the methyl group is more sterically accessible and the chlorine atoms are more shielded may exhibit a longer retention time.
-
Phenyl Phases (e.g., Phenyl-Hexyl): These columns offer alternative selectivity, particularly for aromatic compounds.[5] They can engage in π-π interactions with the pyridazinone ring. The position of electron-withdrawing chlorine atoms can influence this interaction, providing a different elution order compared to a C18 column.[5][6] For separating positional isomers of aromatic compounds, phenyl phases are often highly suitable.[5][7]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This can provide different selectivity for polar compounds and may be beneficial in separating isomers with differing dipole moments.
Recommendation: Begin with a high-quality C18 column. If co-elution occurs, a phenyl-based column should be evaluated as it offers a different separation mechanism that is often effective for positional isomers.[5]
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition directly influences the retention and selectivity of the separation.[8][9]
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[10] They have different solvent strengths and can provide different selectivities. ACN is generally a stronger solvent (leading to shorter retention times) and can offer different selectivity due to its dipole and hydrogen-bonding properties compared to MeOH. It is advisable to screen both to see which provides better resolution for the target isomers.
-
Aqueous Phase and pH: For neutral compounds like methylated dichloropyridazinones, pH is not expected to have a significant effect on retention, as their structure is unlikely to ionize within the typical HPLC pH range. However, using a buffered mobile phase (e.g., with 0.1% formic or acetic acid) is good practice to ensure consistent and reproducible chromatography by maintaining a stable pH and improving peak shape.[11]
Recommendation: Start with a simple gradient of water (with 0.1% formic acid) and acetonitrile. If resolution is insufficient, try substituting acetonitrile with methanol.
Illustrative Experimental Data
Hypothetical Isomers:
-
Isomer A: 4,5-dichloro-2-methyl-3(2H)-pyridazinone
-
Isomer B: 3,4-dichloro-1-methyl-6(1H)-pyridazinone
| Parameter | Condition 1: C18 Column, ACN/H₂O Gradient | Condition 2: Phenyl Column, ACN/H₂O Gradient | Condition 3: C18 Column, MeOH/H₂O Gradient |
| Retention Time - Isomer A (min) | 12.5 | 14.2 | 15.8 |
| Retention Time - Isomer B (min) | 12.8 | 13.5 | 16.1 |
| Resolution (Rs) | 1.2 | 2.5 | 1.1 |
Interpretation: In this illustrative data, the C18 column with an acetonitrile gradient (Condition 1) provides some separation, but it is not baseline resolved (Rs < 1.5). Switching to a Phenyl column (Condition 2) significantly improves the resolution, likely due to favorable π-π interactions that differentiate the isomers more effectively.[5] Using methanol instead of acetonitrile on the C18 column (Condition 3) increases the retention times but does not improve the resolution, indicating that for this hypothetical pair, the choice of stationary phase has a more profound impact on selectivity than the organic modifier.
Detailed Experimental Protocol
This protocol provides a starting point for the separation of methylated dichloropyridazinone isomers.
1. Sample Preparation
- Accurately weigh approximately 10 mg of the isomer mixture or individual standards.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a working concentration of approximately 10-20 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Starting Condition |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA/UV detector. |
| Column | C18, 2.1 x 100 mm, 1.8 µm or Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
3. Method Optimization
- Gradient Slope: If the isomers elute too close together, lengthen the gradient time (e.g., from 15 to 30 minutes) to decrease the slope and improve resolution.[11]
- Temperature: Analyze samples at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect selectivity, and an optimal temperature can often be found to maximize resolution.[11]
- Flow Rate: While less impactful on selectivity, adjusting the flow rate can influence efficiency. Ensure the flow rate is appropriate for the column dimensions and particle size.
Diagram: Isomer Structure and Polarity Relationship
Caption: Relationship between isomer structure and expected HPLC retention.
Trustworthiness and Self-Validation
The protocol described here is designed to be a self-validating system. By systematically screening different stationary and mobile phases, the analyst can empirically determine the optimal conditions for their specific isomers. The use of resolution (Rs) as a key metric provides a quantitative measure of separation quality. A method is considered robust when small, deliberate changes in parameters (e.g., temperature ±2°C, pH ±0.2) do not significantly impact the resolution, ensuring the method's reliability over time and across different instruments.
Conclusion
The separation of methylated dichloropyridazinone isomers by HPLC is a challenging but achievable task. Success hinges on a systematic and logical approach to method development. By understanding the fundamental principles of reversed-phase chromatography and the subtle interplay between isomer structure and its interaction with the stationary and mobile phases, a robust and reliable method can be developed. Starting with a standard C18 column and an acetonitrile/water gradient provides a solid foundation, while exploring alternative selectivities with a phenyl column offers a powerful strategy for resolving closely eluting positional isomers. This guide provides the framework and scientific rationale for researchers to confidently tackle this analytical challenge.
References
-
Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column." Available at: [Link]
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MicroSolv Technology Corporation. "Positional Isomer Separation Method Suggestions using HPLC or LCMS." Available at: [Link]
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ResearchGate. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column." Available at: [Link]
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LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC." Available at: [Link]
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Buchi. "How to optimize your mobile phase to improve selectivity and resolution in chromatography." Available at: [Link]
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LCGC International. "Playing with Selectivity for Optimal Chiral Separation." Available at: [Link]
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PubMed. "A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers." Available at: [Link]
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Ovid. "Characterization of positional isomers of drug candidates by comprehensive two-dimensional reversed phase liquid chromatography." Available at: [Link]
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Phenomenex. "Choosing the Right HPLC Column: A Complete Guide." Available at: [Link]
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SCION Instruments. "HPLC Column Selection Guide." Available at: [Link]
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Chemistry LibreTexts. "12.3: Optimizing Chromatographic Separations." Available at: [Link]
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OSF Preprints. "Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC." Available at: [Link]
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Torontech. "5 Main Types of HPLC Columns Explained." Available at: [Link]
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ResearchGate. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents." Available at: [Link]
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Separation Science. "Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography." Available at: [Link]
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GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." Available at: [Link]
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LCGC International. "Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier." Available at: [Link]
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PMC. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents." Available at: [Link]
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Waters. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Available at: [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 5,6-Dichloro-1-methylpyridazin-4(1H)-one
Executive Summary
5,6-Dichloro-1-methylpyridazin-4(1H)-one is a halogenated heterocyclic building block often used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Due to the presence of two chlorine atoms on the pyridazinone ring, this compound falls under the strict regulatory category of Halogenated Organic Waste .[3]
Improper disposal into general organic waste streams poses significant risks:
-
Equipment Damage: Combustion of chlorinated compounds generates hydrogen chloride (HCl) gas, which corrodes standard incinerator linings.[2][3]
-
Environmental Toxicity: Incomplete combustion can lead to the formation of polychlorinated dibenzodioxins (PCDDs) and furans.[3]
This guide provides a self-validating protocol for the segregation, packaging, and handoff of this specific chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.[2][3]
Part 1: Chemical Safety Profile & Hazard Identification
Before handling waste, verify the material properties.[3] While specific SDS data for this intermediate may vary by supplier, treat it according to the High-Hazard Halogenated Heterocycle class.[1][2][3]
Table 1: Chemical Properties & Hazard Class
| Property | Specification | Operational Implication |
| Chemical Structure | Chlorinated Pyridazinone | DO NOT mix with strong oxidizers or reducing agents.[1][2][3] |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk.[1][2][3][4] Use a localized exhaust hood.[3] |
| Halogen Content | High (>30% by weight) | Mandatory segregation into "Halogenated Waste" streams.[2][3] |
| Solubility | Low in water; Soluble in DCM/DMSO | Aqueous washes may precipitate solid; use organic solvents for cleaning glassware.[2][3] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Permeates standard latex.[2][3] Nitrile gloves required.[3][4] |
| Aquatic Toxicity | Likely High (H400/H410) | Zero tolerance for drain disposal.[2][3] |
Part 2: The "Why" – The Science of Segregation[3]
As researchers, we often view disposal as a bureaucratic step.[3] However, the segregation of This compound is dictated by combustion chemistry.[1][2][3]
The Mechanism of Failure in Mixed Waste: If this compound is thrown into a "General Organic" (Non-Halogenated) waste drum, that drum is sent to a fuel-blending facility or a standard incinerator.[2][3]
-
Combustion:
[2][3] -
The Consequence: Standard incinerators lack the caustic scrubbers necessary to neutralize the acidic HCl gas.[3] This leads to immediate corrosion of the facility's stack and potential release of acid gas into the atmosphere.[3]
-
The Dioxin Risk: If combustion temperatures are not maintained >1100°C with rapid cooling, the chlorine atoms can recombine with organic rings to form dioxins, some of the most potent environmental toxins known.[3]
The Solution: By segregating this into Halogenated Waste , you ensure it is routed to a specialized high-temperature incinerator equipped with acid gas scrubbers.[1][2][3]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Rule: If the waste contains >1% halogenated content by volume, the entire container is classified as Halogenated Waste.[3]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a double-bagged, chemically resistant bin labeled "Hazardous Solid Waste - Halogenated."[1][2][3]
-
Liquid Waste (Mother Liquors): If the compound is dissolved in DMSO, DCM, or Ethyl Acetate, the solution must go into the Halogenated Solvent carboy (typically the Red Can or distinctively labeled container).[2][3]
Phase 2: Quenching Reactive Intermediates
If this compound is present in a reaction mixture with active reagents (e.g., thionyl chloride or strong bases), quench before disposal.[1][2][3]
-
Cool the mixture to 0°C.
-
Slowly add the quenching agent (e.g., saturated NaHCO3 for acidic mixtures) to neutralize reactivity.[3]
-
Verify pH: Ensure pH is between 5 and 9.
-
Extract the organic component if necessary, or dispose of the entire quenched biphasic mixture as Halogenated Aqueous/Organic Mixture .
Phase 3: Packaging and Labeling (The SAA Protocol)
Follow the Satellite Accumulation Area (SAA) rules:
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is acidic (from hydrolysis).[3]
-
Headspace: Leave 10% headspace to prevent over-pressurization from thermal expansion.[3]
-
Labeling:
Part 4: Operational Decision Tree (Workflow)
The following diagram illustrates the decision logic for disposing of this specific compound, ensuring it reaches the correct destruction facility.
Figure 1: Decision tree for segregating this compound waste. Note that any solvent stream containing this compound defaults to the Halogenated Waste stream.[2][3]
Part 5: Emergency Procedures (Spill Response)
In the event of a spill of solid powder or solution:
-
Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[3][4][5] Clear the immediate area.[3][5][6][7]
-
PPE Upgrade: Don double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves, safety goggles, and a P100 particulate respirator if dust is visible.[2][3]
-
Containment:
-
Decontamination: Scrub the surface with a soap/water solution.[3] Collect all cleaning materials into the Solid Hazardous Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2][3]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual.
-
PubChem. (2024).[2][3] Compound Summary: 3,6-Dichloro-4-methylpyridazine (Structural Analog for Hazard Class Inference). National Library of Medicine.[3] [2]
-
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] [2]
Sources
- 1. CAS 89180-50-7|5,6-Dichloropyridazin-4-Amine [rlavie.com]
- 2. chemscene.com [chemscene.com]
- 3. Federal Register :: Request Access [unblock.federalregister.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
